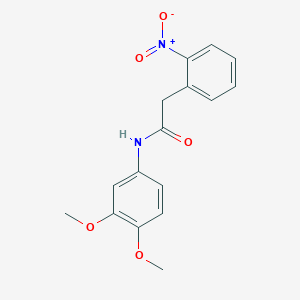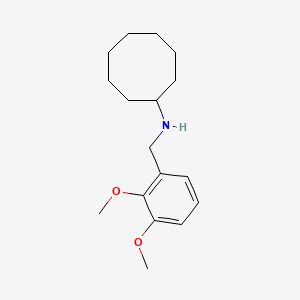
N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of phenylacetamide derivatives and has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has also been shown to possess analgesic properties by modulating the opioid receptors in the brain. In addition, N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has been found to have anti-tumor activity by inducing apoptosis in various cancer cells.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has also been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has also been found to decrease the expression of COX-2, an enzyme involved in inflammation. In addition, N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has been shown to modulate the levels of various neurotransmitters in the brain, leading to analgesic effects.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has limited water solubility, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide. One area of interest is the development of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide analogs with improved solubility and potency. Another direction is the investigation of the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide in various disease conditions, including cancer and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide involves the reaction of 3,4-dimethoxyaniline with 2-nitrobenzaldehyde and yields N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide as a yellow crystalline solid. N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide involves the reaction of 3,4-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The reaction takes place under reflux conditions and yields N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide as a yellow crystalline solid. The purity of the synthesized N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-8-7-12(10-15(14)23-2)17-16(19)9-11-5-3-4-6-13(11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMKXJFQUVRHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)

![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)




![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)